![molecular formula C14H12N4O2 B2834057 N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide CAS No. 1207003-47-1](/img/structure/B2834057.png)
N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)quinoline-2-carboxamide
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Overview
Description
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It’s a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific compound can vary greatly depending on its structure. For instance, a compound with a 1,2,4-oxadiazole moiety was found to have a melting point of 88–89°C .Scientific Research Applications
Pharmacological Applications
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy . Azilsartan is applied for hypertension medication , and opicapone was approved as adjunctive therapy of Parkinson disease .
Anti-Infective Agents
Several research groups have synthesized diversely substituted 1,2,4-oxadiazoles as anti-infective agents having anti-bacterial, anti-viral, anti-leishmanial, etc. activities . These compounds have shown potential in the treatment of infectious diseases including tuberculosis, malaria, Chagas disease, nosocomial infections, and severe acute respiratory syndrome coronavirus-2 (SARS CoV-2) .
Cancer Therapy
Some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have been evaluated for their anticancer properties .
Treatment of Age-Related Diseases
1,2,4-oxadiazole derivatives have also been identified as agents for the treatment of age-related diseases .
Antimicrobial Applications
These compounds have shown potential as antimicrobials .
Development of Energetic Materials
1,2,4-oxadiazoles have been utilized for the development of energetic materials .
Fluorescent Dyes and OLEDs
These heterocycles have been used in the development of fluorescent dyes and OLEDs .
Insecticides
Mechanism of Action
Target of Action
Compounds with a 1,2,4-oxadiazole motif have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .
Mode of Action
It is suggested that compounds with a 1,2,4-oxadiazole motif may interact with their targets through hydrogen bonding . The nitrogen atom of the oxadiazole moiety and the NH2 group were revealed to form intramolecular hydrogen bonds .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been recognized for their role in various therapeutic areas, including anti-bacterial, anti-viral, anti-leishmanial activities, and more .
Result of Action
Compounds with a 1,2,4-oxadiazole motif have been recognized for their potential in various therapeutic areas .
Action Environment
It is known that the synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery .
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields, including medicine, material science, and organic synthesis .
properties
IUPAC Name |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]quinoline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-9-16-13(20-18-9)8-15-14(19)12-7-6-10-4-2-3-5-11(10)17-12/h2-7H,8H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGMSAINPJYSYIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)C2=NC3=CC=CC=C3C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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